(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound characterized by its unique thiazole ring structure and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups. The final step involves the formation of the carbohydrazonoyl cyanide moiety under controlled conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, hydrazine derivatives, and substituted thiazole compounds.
Scientific Research Applications
(E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific thiazole ring structure and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2Z)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C20H18N4O3S/c1-25-15-7-5-14(6-8-15)23-24-16(11-21)20-22-17(12-28-20)13-4-9-18(26-2)19(10-13)27-3/h4-10,12,23H,1-3H3/b24-16- |
InChI Key |
ANBSJJZDGGEZMS-JLPGSUDCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.